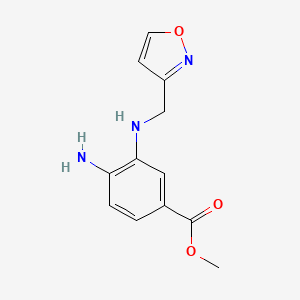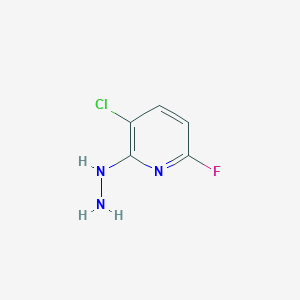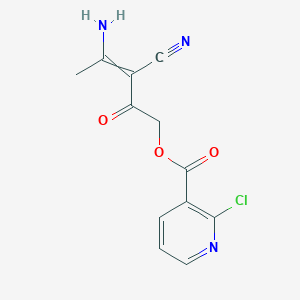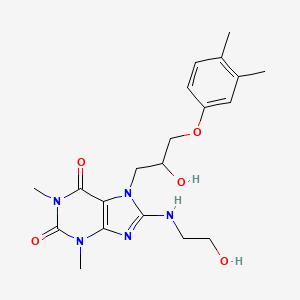
Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with different types of monomers or core structures. For instance, indenopyrazoles are synthesized from indanones and phenyl isothiocyanates in two steps, leading to compounds with antiproliferative activity . Similarly, aminopolysaccharides are produced by acid-catalyzed polymerization of saccharide monomers, resulting in natural and non-natural-type aminopolysaccharides . These methods suggest that the synthesis of "Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate" could also involve stepwise reactions, starting from appropriate precursors and using catalysts or specific reaction conditions to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of compounds is often determined using spectroscopic methods such as NMR and IR spectra, as well as X-ray crystallography. For example, the structure of a rearrangement product, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, was elucidated using these techniques, revealing a planar, conjugated, and aromatic system . These techniques could similarly be applied to determine the molecular structure of "Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate."
Chemical Reactions Analysis
The chemical reactivity of compounds is influenced by their functional groups and molecular structure. For instance, the Dimroth rearrangement involves the transformation of amino triazoles into benzylamino isomers under basic conditions, which can retrogress in neutral solvents . This indicates that the compound may also undergo specific rearrangements or transformations depending on the reaction conditions and the presence of functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds, such as solvatochromism, are studied to understand their behavior in different environments. The solvatochromic behavior of a fluorescence probe indicates changes in dipole moment upon excitation and can be used to study peptides and proteins . Similarly, the analysis of vibrational wavenumbers, HOMO-LUMO, NBO, and MEP can provide insights into the electronic properties and potential reactivity of a compound . These analyses would be relevant for "Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate" to predict its behavior in biological systems or as a potential drug candidate.
Scientific Research Applications
Synthesis Applications
- Methyl 3-Arylamino-2-benzoylaminopropenoates, closely related to the chemical structure of interest, have been utilized in the synthesis of 4-Arylaminomethylene-2-phenyl-2-oxazolin-5-ones. This process involves reactions leading to unexpected formations of N-aryl-N-bis-(5-oxo-2-phenyl-4, 5dihydro-oxazol4-ylmethylene) amines. These findings suggest a versatile role in synthetic chemistry, particularly in creating bis-oxazolones under specific conditions (M. Singh, R. Singh, & R. M. Singh, 1999).
Polymerization and Material Science
- In the realm of polymer science, a derivative bearing a chromophore group directly linked to the aminoxyl function, indicative of the broader utility of similar compounds, has been proposed as a photoiniferter. This compound facilitates the generation of alkyl and nitroxide radicals under UV irradiation, playing a critical role in nitroxide-mediated photopolymerization. The study not only sheds light on the photophysical and photochemical properties alterations but also on the potential for creating advanced materials through photopolymerization processes (Y. Guillaneuf et al., 2010).
Medicinal Chemistry and Drug Development
- The compound and its derivatives have been explored for antimicrobial activities. For instance, novel Arylazopyrazolones substituted with Thiazolyhydrazone, starting from a base compound similar in structure, demonstrated significant antimicrobial activity against various bacteria and fungi. This insight is crucial for the development of new antimicrobial agents, showcasing the compound's role in the synthesis of potential therapeutic agents (P. Shah, 2014).
Corrosion Inhibition
- Studies have also looked into compounds with benzoxazine structures for their corrosion inhibition properties on metals in acidic environments. This research is pivotal for applications in materials science, especially for protecting metals against corrosion, underscoring the compound's potential in creating effective corrosion inhibitors (A. Kadhim et al., 2017).
Molecular and Structural Chemistry
- The structural analysis of compounds related to Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate has provided insights into hydrogen-bonded configurations in crystalline forms. Such studies are fundamental to understanding the molecular interactions and stability of these compounds, contributing to the knowledge base necessary for designing more complex molecular structures (J. Portilla et al., 2007).
properties
IUPAC Name |
methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-17-12(16)8-2-3-10(13)11(6-8)14-7-9-4-5-18-15-9/h2-6,14H,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGZDHWBYVVXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)NCC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(1,2-oxazol-3-ylmethylamino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)









![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2540598.png)


![N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2540601.png)